(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
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Overview
Description
Synthesis Analysis
Synthesis of derivatives similar to "(2,4,7-trimethyl-1H-indol-3-yl)acetic acid" involves indolization processes and subsequent reactions to introduce specific functional groups. For instance, a method was developed for the production of indole compounds containing an amino group at specific positions of the benzene ring, based on the indolization of the 3-acetylaminophenylhydrazone of ethyl levulinate, leading to a series of derivatives (Maklakov et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds related to "(2,4,7-trimethyl-1H-indol-3-yl)acetic acid" reveals critical insights into their chemical behavior. For example, the crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, was analyzed to understand its molecular geometry and hydrogen bonding patterns, providing a foundation for understanding the structural characteristics of similar indole derivatives (Li et al., 2009).
Scientific Research Applications
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Chemical Synthesis
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Plant Growth Regulation
- Indole derivatives, including “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid”, are known to have plant growth-regulating properties .
- These compounds are typically applied to plants in a solution, and they can affect processes like cell elongation and division .
- The results of these applications can include enhanced plant growth and development .
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Pharmaceutical Research
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Food and Drug Industry
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Pesticide or Biocidal Product Use
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Laboratory Chemicals
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Chemical Research
- This compound is often used as a building block in chemical research . It can be used in the synthesis of a variety of complex organic molecules .
- The methods of application would involve controlled reactions with various reagents under specific conditions .
- The outcomes of these applications could include the creation of new compounds with potential applications in various fields .
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Material Science
- Indole derivatives have potential applications in material science . They could be used in the development of new materials with unique properties .
- The methods of application would involve incorporating the compound into different materials and studying its effects on their properties .
- The outcomes of these applications could include the development of new materials with improved properties .
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Environmental Science
- Indole derivatives could potentially be used in environmental science . For example, they could be used in the development of new methods for pollution control .
- The methods of application would involve testing the compound’s effectiveness in controlling various forms of pollution .
- The outcomes of these applications could include the development of more effective methods for pollution control .
Safety And Hazards
properties
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 |
Source
|
Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
CAS RN |
5435-43-8 |
Source
|
Record name | NSC21434 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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